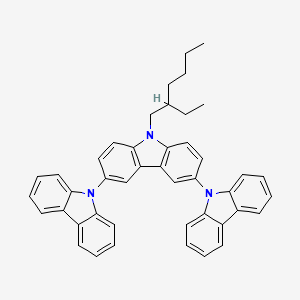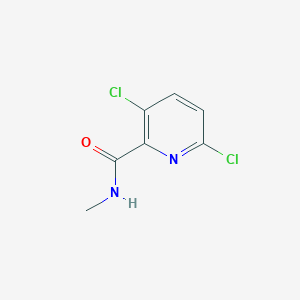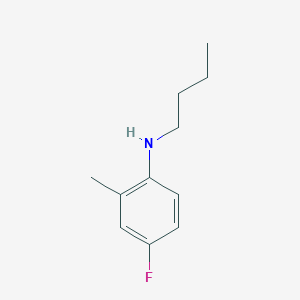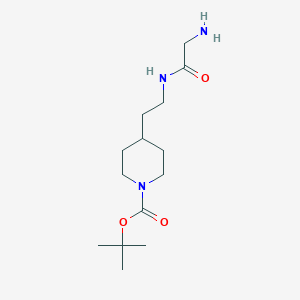
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole
Übersicht
Beschreibung
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole is an organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This particular compound is characterized by the presence of two carbazol-9-yl groups and a 2-ethylhexyl group attached to the central carbazole core.
Wissenschaftliche Forschungsanwendungen
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced organic materials, such as conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a component in biosensors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and other optoelectronic devices.
Wirkmechanismus
Target of Action
Similar compounds such as phthalates have been reported to interact with various neural structures involved in controlling brain functions . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Related compounds such as phthalates are known to interfere with nuclear receptors in various neural structures . They can affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism .
Biochemical Pathways
Related compounds such as phthalates have been reported to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Pharmacokinetics
Similar compounds like dehp are rapidly converted to mono(2-ethylhexyl) phthalate (mehp) with greater toxicity than dehp after entering the human body . The oral bioavailability of DEHP was found to be about 7% in rats .
Result of Action
Related compounds such as phthalates can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system .
Action Environment
Related compounds like dehp are ubiquitous environmental endocrine disruptors . They can be absorbed into the human body through the air, food, water, and skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole typically involves the following steps:
Formation of Carbazol-9-yl Groups: The initial step involves the formation of carbazol-9-yl groups through the reaction of carbazole with appropriate reagents such as halogenating agents.
Attachment of Carbazol-9-yl Groups: The carbazol-9-yl groups are then attached to the 3 and 6 positions of the central carbazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Introduction of 2-Ethylhexyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (alkyl halides) in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated carbazole cores.
Substitution: Substituted carbazole derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-di(carbazol-9-yl)carbazole: Lacks the 2-ethylhexyl group, resulting in different solubility and electronic properties.
9-(2-ethylhexyl)carbazole: Contains only one carbazol-9-yl group, leading to distinct structural and functional characteristics.
3,6-di(phenyl)carbazole: Substitutes phenyl groups for carbazol-9-yl groups, altering its electronic and optical properties.
Uniqueness
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole is unique due to the combination of two carbazol-9-yl groups and a 2-ethylhexyl group, which imparts specific solubility, electronic, and optical properties. This makes it particularly valuable in optoelectronic applications, where these properties are crucial for device performance.
Eigenschaften
IUPAC Name |
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H39N3/c1-3-5-14-30(4-2)29-45-39-25-23-31(46-41-19-10-6-15-33(41)34-16-7-11-20-42(34)46)27-37(39)38-28-32(24-26-40(38)45)47-43-21-12-8-17-35(43)36-18-9-13-22-44(36)47/h6-13,15-28,30H,3-5,14,29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEAKKMJHBCNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H39N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)

![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)
![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)
![methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074658.png)
![methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B3074663.png)

![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)



![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
